2-Fluoro-3-iodopyridine (CAS: 113975-22-7) is a highly versatile, bifunctional heterocyclic building block widely procured for pharmaceutical and agrochemical synthesis. Characterized by its solid state at room temperature (mp 44-48 °C) and dual reactive handles, it enables orthogonal functionalization strategies. The C3-iodine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C2-fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr). This predictable reactivity profile makes it a critical intermediate for constructing complex 2,3-disubstituted pyridines, offering superior processability and step economy compared to less functionalized pyridine derivatives[1].
Substituting 2-fluoro-3-iodopyridine with cheaper analogs like 2-chloro-3-iodopyridine or 3-iodopyridine introduces significant process inefficiencies. While 2-chloro-3-iodopyridine shares a similar substitution pattern, the C-Cl bond is substantially less reactive towards SNAr, often necessitating expensive palladium catalysts and specialized ligands (Buchwald-Hartwig conditions) to achieve amination yields that the fluoro-analog achieves catalyst-free. Furthermore, attempting to use 3-iodopyridine as a generic baseline fails because it lacks the C2-directing group, leading to poor regiocontrol during sequential functionalization and resulting in intractable isomer mixtures. Procuring the exact 2-fluoro-3-iodopyridine compound ensures orthogonal reactivity, eliminating the need for costly catalysts and complex purification workflows [1].
The highly electronegative fluorine at the C2 position of 2-fluoro-3-iodopyridine significantly lowers the activation barrier for nucleophilic attack. In direct SNAr reactions with primary amines or ammonia sources (e.g., NaHMDS), 2-fluoro-3-iodopyridine delivers 70-96% yields of 2-amino-3-iodopyridines without the use of transition metals [1]. In contrast, the analogous 2-chloro-3-iodopyridine exhibits sluggish SNAr reactivity, typically requiring palladium-catalyzed Buchwald-Hartwig amination conditions to achieve comparable yields (>70%), adding significant catalyst and ligand costs to the process [2].
| Evidence Dimension | Amination Yield and Conditions |
| Target Compound Data | 70-96% yield (Catalyst-free SNAr, mild conditions) |
| Comparator Or Baseline | 2-Chloro-3-iodopyridine: Requires Pd-catalysis (Buchwald-Hartwig) for comparable yields |
| Quantified Difference | Elimination of Pd-catalyst requirement while maintaining >70% yield |
| Conditions | Reaction with amine nucleophiles (e.g., NaHMDS/NH3 or primary amines) |
Eliminating palladium catalysts in early-stage amination reduces procurement costs for precious metals and simplifies downstream purification by avoiding heavy metal contamination.
2-Fluoro-3-iodopyridine offers distinct orthogonal reactivity due to the massive difference in bond dissociation energies and oxidative addition rates between the C3-I and C2-F bonds. During Pd-catalyzed cross-coupling reactions (such as Sonogashira or Suzuki couplings), the C3-I bond reacts exclusively, providing >95% regioselectivity for the mono-coupled product while leaving the C2-F bond completely intact for subsequent functionalization [1]. When using comparators like 2-bromo-3-iodopyridine, the smaller reactivity gap between C-I and C-Br bonds can lead to competitive oxidative addition, resulting in lower yields of the desired mono-coupled intermediate and increased formation of bis-coupled byproducts [2].
| Evidence Dimension | Regioselectivity in Pd-catalyzed cross-coupling |
| Target Compound Data | >95% selectivity at C3 (C-F bond remains intact) |
| Comparator Or Baseline | 2-Bromo-3-iodopyridine: Susceptible to competitive oxidative addition at C2 |
| Quantified Difference | Near-perfect chemoselectivity vs. mixed coupling products |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Sonogashira with terminal alkynes) |
High chemoselectivity prevents the loss of valuable starting materials to over-coupling, directly improving the step economy and yield of the target API.
The physical state of a building block significantly impacts its usability in automated synthesis. 2-Fluoro-3-iodopyridine is a stable, crystalline solid with a melting point of 44-48 °C. This is a distinct advantage over simpler fluorinated analogs, such as 2-fluoropyridine, which is a volatile liquid (bp 108 °C) [1]. The solid state of 2-fluoro-3-iodopyridine allows for precise gravimetric dispensing in high-throughput screening (HTS) platforms and continuous flow setups, minimizing vapor-phase exposure risks and improving batch-to-batch reproducibility.
| Evidence Dimension | Physical State at Standard Temperature and Pressure |
| Target Compound Data | Solid (mp 44-48 °C) |
| Comparator Or Baseline | 2-Fluoropyridine: Volatile liquid (bp 108 °C) |
| Quantified Difference | Solid vs. Liquid phase at room temperature |
| Conditions | Standard laboratory conditions (20-25 °C, 1 atm) |
Solid building blocks are vastly preferred for automated solid-dosing systems, reducing handling errors and improving safety profiles in large-scale manufacturing.
Due to its highly activated C-F bond, this compound is the ideal starting material for synthesizing 2-amino-3-arylpyridines or 2-alkoxy-3-arylpyridines. Procurement here eliminates the need for expensive palladium catalysts during the SNAr amination step, streamlining the production of central nervous system (CNS) and oncology drug candidates [1].
In high-throughput medicinal chemistry, the distinct reactivity of the C3-iodine (for cross-coupling) and the C2-fluorine (for SNAr) allows for rapid, modular library generation. It is the preferred choice over 2-chloro-3-iodopyridine when rapid, mild-condition derivatization is required to explore structure-activity relationships (SAR) [2].
Because it is a solid at room temperature (mp 44-48 °C), 2-fluoro-3-iodopyridine is highly compatible with automated solid-dispensing robots used in modern pharmaceutical research, offering superior handling accuracy compared to liquid pyridine building blocks.
Corrosive;Irritant